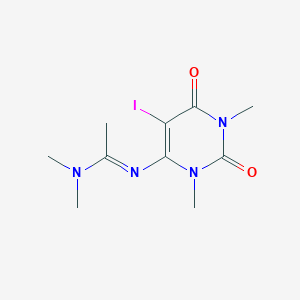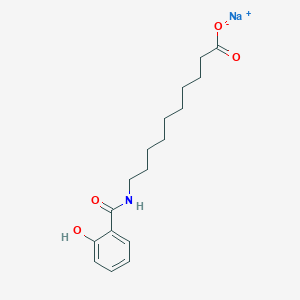![molecular formula C8H12OS2 B3064991 1,4-Dithiaspiro[4.5]decan-6-one CAS No. 27694-08-2](/img/structure/B3064991.png)
1,4-Dithiaspiro[4.5]decan-6-one
Descripción general
Descripción
1,4-Dithiaspiro[4.5]decan-6-one is a spirocyclic ketone with a unique structure that includes two sulfur atoms and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decan-6-one can be synthesized through the reaction of 2-hydroxymethylenecyclohexanone with ethylene dithiotosylate in the presence of potassium acetate in methanol. The reaction mixture is refluxed under nitrogen for three hours, followed by extraction with diethyl ether and washing with aqueous sodium hydroxide and sodium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Substitution: The sulfur atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Saccharomyces cerevisiae strains JCM 1819 and JCM 2214 are commonly used for microbial reduction.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to substitute the sulfur atoms.
Major Products
Aplicaciones Científicas De Investigación
1,4-Dithiaspiro[4.5]decan-6-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Derivatives of this compound have been studied for their potential as selective 5-HT1A receptor agonists, which could have implications in treating neurological disorders.
Biocatalysis: The compound’s unique structure makes it a suitable substrate for studying microbial reduction and enzyme specificity.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiaspiro[4.5]decan-6-one in biological systems involves its interaction with specific enzymes and receptors. For example, its derivatives act as agonists for the 5-HT1A receptor, a serotonin receptor, by mimicking the natural ligand and activating the receptor pathway .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Lacks the ketone functional group and is primarily used in different synthetic applications.
1,5-Dithiaspiro[5.5]undecan-7-one: Another spirocyclic ketone with a similar structure but a different ring size, leading to different chemical properties and reactivity.
Uniqueness
1,4-Dithiaspiro[4.5]decan-6-one is unique due to its specific ring size and the presence of both sulfur atoms and a ketone group, which confer distinct chemical reactivity and potential for selective biological interactions.
Propiedades
IUPAC Name |
1,4-dithiaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJTNZQICPTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=O)C1)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398855 | |
| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27694-08-2 | |
| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol](/img/structure/B3064911.png)




![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)


![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B3064990.png)
![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)
![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)

